molecular formula C20H18FNO2S B6579667 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide CAS No. 1049433-21-7

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

Cat. No. B6579667
CAS RN: 1049433-21-7
M. Wt: 355.4 g/mol
InChI Key: TVTYTMKJVSKOLO-UHFFFAOYSA-N
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Description

“N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a sulfonamide group, and a fluorophenyl cyclopropyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively nonpolar and hydrophobic, while the sulfonamide group could form hydrogen bonds .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S/c21-17-10-8-16(9-11-17)20(12-13-20)14-22-25(23,24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYTMKJVSKOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

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